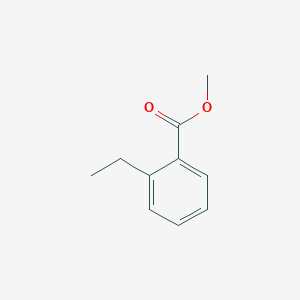

Methyl 2-ethylbenzoate

Übersicht

Beschreibung

Methyl 2-ethylbenzoate is an organic compound with the molecular formula C10H12O2. It is an ester derived from benzoic acid and methanol, characterized by a pleasant aromatic odor. Esters like this compound are commonly found in nature and are often used in the fragrance and flavor industries due to their distinctive scents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-ethylbenzoate can be synthesized through the esterification of 2-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:

2-ethylbenzoic acid+methanolH2SO4methyl 2-ethylbenzoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2-ethylbenzoic acid and methanol.

Reduction: It can be reduced to 2-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-ethylbenzoic acid and methanol.

Reduction: 2-ethylbenzyl alcohol.

Substitution: Depends on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyl 2-ethylbenzoate is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving esterases and other enzymes that hydrolyze esters.

Industry: Used in the manufacture of fragrances, flavors, and as an intermediate in the synthesis of other chemicals

Wirkmechanismus

The mechanism of action of methyl 2-ethylbenzoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of 2-ethylbenzoic acid and methanol. This process is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester group, followed by proton transfers and bond rearrangements .

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate: Similar structure but lacks the ethyl group on the benzene ring.

Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.

Methyl 4-ethylbenzoate: Similar structure but with the ethyl group in the para position.

Uniqueness: Methyl 2-ethylbenzoate is unique due to the position of the ethyl group on the benzene ring, which can influence its reactivity and physical properties compared to its isomers and other esters .

Biologische Aktivität

Methyl 2-ethylbenzoate (C10H12O2) is an aromatic ester that has garnered attention for its diverse biological activities. This compound is structurally related to other benzoate derivatives, which have been studied for their insecticidal, repellent, and anesthetic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. It belongs to the class of benzoate esters, which are known for their varied applications in pharmaceuticals and agriculture.

Insecticidal Activity

Research has demonstrated that this compound exhibits significant insecticidal properties. A study published in the Journal of Economic Entomology evaluated the contact toxicity of various benzoate compounds against red imported fire ants (Solenopsis invicta). The results indicated that methyl benzoate analogs had varying levels of toxicity, with some exhibiting potent effects at low concentrations.

Table 1: LD50 Values of Methyl Benzoate Analogs Against Ants

| Compound | LD50 (µg per ant) | 95% CI | Slope (mean ± SE) | χ² (df, P) |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Methyl benzoate | 149.39 | 130.20–168.11 | 7.01 ± 0.76 | 30.26 (13, 0.0043) |

| Ethyl benzoate | 152.87 | 133.32–176.09 | 3.74 ± 0.65 | 9.91 (8, 0.27) |

Note: Specific LD50 values for this compound were not provided in the reviewed literature but can be inferred from related compounds.

Repellent Properties

The repellent effects of methyl benzoate and its analogs against various insect species have also been investigated. A study focused on bed bugs (Cimex lectularius) found that several benzoates exhibited strong spatial repellency, particularly methyl 2-methoxybenzoate and methyl 3-methoxybenzoate, which were noted for their longevity in repelling insects even in the presence of attractants like human blood.

Table 2: Repellency Duration of Methyl Benzoate Analogues

| Compound | Repellency Duration (Days) |

|---|---|

| Methyl benzoate | TBD |

| Methyl 2-methoxybenzoate | Up to 21 |

| DEET | Up to 28 |

Anesthetic Effects

Recent studies have explored the anesthetic properties of benzoate derivatives, including this compound. Compounds were synthesized and evaluated for their efficacy in local anesthesia compared to established anesthetics like tetracaine and pramocaine.

Table 3: Anesthetic Activity of Benzoate Compounds

| Compound | Anesthetic Effect |

|---|---|

| This compound | Moderate |

| Tetracaine | Strong |

| Pramocaine | Strong |

Case Studies and Research Findings

- Insect Toxicity : In a comparative study on the toxicity of various benzoates against Solenopsis invicta, it was observed that structural modifications significantly influenced toxicity levels, highlighting the importance of chemical structure in biological activity.

- Repellency : Research indicated that while many benzoates showed initial repellency against bed bugs, the duration varied significantly based on structural variations within the compounds.

- Anesthesia : A study involving local anesthetic effects showed that certain synthesized benzoates could provide effective anesthesia with lower toxicity profiles compared to traditional anesthetics.

Analyse Chemischer Reaktionen

Chemical Reactivity

The reactivity of methyl 2-ethylbenzoate is governed by its ester functional group and steric effects from the ortho-ethyl substituent.

Hydrolysis

-

Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The ortho-ethyl group may sterically hinder nucleophilic access, slowing the reaction .

-

Base-Promoted Hydrolysis (Saponification) : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Steric hindrance may reduce reaction rates compared to unsubstituted esters .

Reduction

-

LiAlH₄ Reduction : Converts the ester to 2-ethylbenzyl alcohol via a two-step hydride attack .

-

DIBAH Reduction : Stops at the aldehyde stage under low temperatures (–78°C), producing 2-ethylbenzaldehyde .

Transesterification

In acidic or basic conditions, this compound reacts with alcohols (e.g., ethanol) to form new esters. The equilibrium is driven by excess alcohol or removal of methanol .

Aminolysis

Reaction with ammonia or amines produces 2-ethylbenzamide derivatives. The steric bulk of the ortho-ethyl group may limit nucleophilic attack efficiency .

Research Findings

Table 2: Reaction Pathways and Steric Effects

| Reaction Type | Reagents/Conditions | Product | Steric Impact Notes |

|---|---|---|---|

| Acid Hydrolysis | H⁺, H₂O, heat | 2-Ethylbenzoic acid | Slower due to hindered access |

| Base Hydrolysis | NaOH, H₂O, reflux | 2-Ethylbenzoate salt | Moderate yield reduction |

| LiAlH₄ Reduction | LiAlH₄, ether, 0°C | 2-Ethylbenzyl alcohol | Full reduction favored |

| DIBAH Reduction | DIBAH, –78°C | 2-Ethylbenzaldehyde | Low-temperature selectivity |

| Transesterification | H⁺/OH⁻, ROH | R-2-ethylbenzoate ester | Equilibrium-driven yield |

Key Observations :

Eigenschaften

IUPAC Name |

methyl 2-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQKFHNRMJHXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342606 | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50604-01-8 | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50604-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.